1,2,3,6-Tetrahydropyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC18280963
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 1,2,3,6-tetrahydropyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9) |
| Standard InChI Key | BDVMBNMDMYJOPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C=C1)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1,2,3,6-Tetrahydropyridine-6-carboxylic acid has the molecular formula C₆H₉NO₂ and a molar mass of 127.14 g/mol. The hydrochloride salt form (C₆H₁₀ClNO₂) increases water solubility, with a molecular weight of 163.60 g/mol. Key structural features include:
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Cyclic amine framework: A partially unsaturated piperidine ring with double bonds at the 1,2 and 3,6 positions.
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Carboxyl group: Positioned at the 6-carbon, enabling acid-base reactivity and participation in peptide bonds .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,6-Tetrahydropyridine-6-carboxylic acid | |
| Canonical SMILES | C1CNC(C=C1)C(=O)O | |
| InChI Key | BDVMBNMDMYJOPI-UHFFFAOYSA-N | |
| PubChem CID | 5245746 |
The compound’s stereoelectronic properties facilitate interactions with enzymatic active sites, particularly those involving lysine decarboxylation and transamination .
Spectroscopic Identification
Nuclear Magnetic Resonance (¹H NMR) reveals characteristic signals:
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δ 2.5–3.1 ppm: Protons on the tetrahydropyridine ring.
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δ 10.2 ppm: Carboxylic acid proton (broad singlet).
Infrared spectroscopy shows a strong C=O stretch at 1,710 cm⁻¹ and N-H bending at 1,550 cm⁻¹.
Synthesis and Derivatives
Core Synthesis Strategies
The hydrochloride salt is synthesized via cyclization under acidic conditions, using lithium aluminum hydride (LiAlH₄) as a reducing agent. Key steps include:
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Ring formation: Condensation of γ-aminobutyric acid derivatives with carbonyl compounds.
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Salt formation: Precipitation with hydrochloric acid to enhance stability.
A 2006 study demonstrated the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino) derivatives using sodium borohydride (NaBH₄) reduction in ethanol, achieving yields of 65–82% .
Table 2: Synthetic Parameters
| Reagent | Role | Yield (%) |
|---|---|---|
| LiAlH₄ | Reduction | 78 |
| NaBH₄ | Reductive amination | 82 |
| HCl | Salt formation | 95 |
Derivative Development
Structural analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been studied for neurotoxic effects, highlighting the scaffold’s pharmacological relevance . Demethylation by cytochrome P450 2D6 inactivates such derivatives, underscoring metabolic considerations in drug design .
Biochemical Role in Lysine Metabolism
Metabolic Pathways
The compound acts as an intermediate in lysine catabolism, participating in the saccharopine pathway:
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Lysine → Saccharopine: Catalyzed by lysine-ketoglutarate reductase.
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Saccharopine → 1,2,3,6-Tetrahydropyridine-6-carboxylate: Via saccharopine dehydrogenase.
This pathway links amino acid metabolism to the tricarboxylic acid (TCA) cycle, influencing cellular energy production.
Enzymatic Interactions
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Monoamine oxidase (MAO): Oxidizes tetrahydropyridine derivatives to neurotoxic pyridinium species .
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Cytochrome P450 2D6: Hydroxylates the aromatic ring, reducing toxicity .
Analytical and Pharmacological Applications
Analytical Techniques
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves quantification limits of 0.1 μg/mL. Mass spectrometry (ESI-MS) confirms molecular ions at m/z 127.06 [M+H]⁺.
Recent Research Directions
Metabolic Engineering
2024 studies optimized heterologous expression of lysine decarboxylase in E. coli, increasing tetrahydropyridine-6-carboxylate titers by 40%.
Toxicity Profiling
Comparative analyses show the hydrochloride salt’s LD₅₀ in murine models is 320 mg/kg (oral) versus 127 mg/kg for the free acid.
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